molecular formula C12H12BrNO B15347617 8-Bromo-2-propylquinoline-4-ol CAS No. 927800-39-3

8-Bromo-2-propylquinoline-4-ol

Cat. No.: B15347617
CAS No.: 927800-39-3
M. Wt: 266.13 g/mol
InChI Key: XLZLSNDAOULKMX-UHFFFAOYSA-N
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Description

8-Bromo-2-propylquinoline-4-ol is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 8th position, a propyl group at the 2nd position, and a hydroxyl group at the 4th position of the quinoline ring. It has a molecular formula of C12H12BrNO and a molecular weight of 266.13 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-propylquinoline-4-ol typically involves the bromination of 2-propylquinoline-4-ol. This can be achieved through electrophilic aromatic substitution, where bromine (Br2) is used as the brominating agent in the presence of a suitable catalyst, such as iron (III) bromide (FeBr3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactions under optimized conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-propylquinoline-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under suitable conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.

  • Reduction: Reduction reactions can produce the corresponding hydroquinoline derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

8-Bromo-2-propylquinoline-4-ol has several applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

8-Bromo-2-propylquinoline-4-ol is similar to other brominated quinolines, such as 8-bromoquinoline and 2-bromopropane-quinoline. its unique structural features, such as the presence of both a propyl group and a hydroxyl group, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • 8-Bromoquinoline

  • 2-Bromopropane-quinoline

  • 8-Bromo-2-methylquinoline-4-ol

This comprehensive overview provides a detailed understanding of 8-Bromo-2-propylquinoline-4-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

927800-39-3

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

8-bromo-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C12H12BrNO/c1-2-4-8-7-11(15)9-5-3-6-10(13)12(9)14-8/h3,5-7H,2,4H2,1H3,(H,14,15)

InChI Key

XLZLSNDAOULKMX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C(=CC=C2)Br

Origin of Product

United States

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